Cas no 2580097-38-5 (tert-butyl (2S)-2-[(2S)-2-aminopropanamido]-3-hydroxypropanoate)
![tert-butyl (2S)-2-[(2S)-2-aminopropanamido]-3-hydroxypropanoate structure](https://ja.kuujia.com/scimg/cas/2580097-38-5x500.png)
tert-butyl (2S)-2-[(2S)-2-aminopropanamido]-3-hydroxypropanoate 化学的及び物理的性質
名前と識別子
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- 2580097-38-5
- EN300-27727516
- tert-butyl (2S)-2-[(2S)-2-aminopropanamido]-3-hydroxypropanoate
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- インチ: 1S/C10H20N2O4/c1-6(11)8(14)12-7(5-13)9(15)16-10(2,3)4/h6-7,13H,5,11H2,1-4H3,(H,12,14)/t6-,7-/m0/s1
- InChIKey: ORGRQSHIAIRBPS-BQBZGAKWSA-N
- ほほえんだ: O(C([C@H](CO)NC([C@H](C)N)=O)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 232.14230712g/mol
- どういたいしつりょう: 232.14230712g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 102Ų
tert-butyl (2S)-2-[(2S)-2-aminopropanamido]-3-hydroxypropanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27727516-5.0g |
tert-butyl (2S)-2-[(2S)-2-aminopropanamido]-3-hydroxypropanoate |
2580097-38-5 | 95.0% | 5.0g |
$1945.0 | 2025-03-19 | |
Enamine | EN300-27727516-1.0g |
tert-butyl (2S)-2-[(2S)-2-aminopropanamido]-3-hydroxypropanoate |
2580097-38-5 | 95.0% | 1.0g |
$671.0 | 2025-03-19 | |
Enamine | EN300-27727516-10.0g |
tert-butyl (2S)-2-[(2S)-2-aminopropanamido]-3-hydroxypropanoate |
2580097-38-5 | 95.0% | 10.0g |
$2884.0 | 2025-03-19 | |
Enamine | EN300-27727516-0.1g |
tert-butyl (2S)-2-[(2S)-2-aminopropanamido]-3-hydroxypropanoate |
2580097-38-5 | 95.0% | 0.1g |
$591.0 | 2025-03-19 | |
Enamine | EN300-27727516-0.5g |
tert-butyl (2S)-2-[(2S)-2-aminopropanamido]-3-hydroxypropanoate |
2580097-38-5 | 95.0% | 0.5g |
$645.0 | 2025-03-19 | |
Enamine | EN300-27727516-0.05g |
tert-butyl (2S)-2-[(2S)-2-aminopropanamido]-3-hydroxypropanoate |
2580097-38-5 | 95.0% | 0.05g |
$563.0 | 2025-03-19 | |
Enamine | EN300-27727516-0.25g |
tert-butyl (2S)-2-[(2S)-2-aminopropanamido]-3-hydroxypropanoate |
2580097-38-5 | 95.0% | 0.25g |
$617.0 | 2025-03-19 | |
Enamine | EN300-27727516-2.5g |
tert-butyl (2S)-2-[(2S)-2-aminopropanamido]-3-hydroxypropanoate |
2580097-38-5 | 95.0% | 2.5g |
$1315.0 | 2025-03-19 |
tert-butyl (2S)-2-[(2S)-2-aminopropanamido]-3-hydroxypropanoate 関連文献
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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4. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
tert-butyl (2S)-2-[(2S)-2-aminopropanamido]-3-hydroxypropanoateに関する追加情報
Comprehensive Overview of tert-butyl (2S)-2-[(2S)-2-aminopropanamido]-3-hydroxypropanoate (CAS No. 2580097-38-5)
tert-butyl (2S)-2-[(2S)-2-aminopropanamido]-3-hydroxypropanoate (CAS No. 2580097-38-5) is a structurally complex organic compound with significant potential in pharmaceutical and biochemical research. This molecule belongs to the class of amino acid derivatives and exhibits unique stereochemical properties due to the presence of multiple chiral centers, specifically the (2S) configuration at both the alpha-carbon of the amino acid and the hydroxypropanoate moiety. Recent advancements in peptide chemistry and drug discovery have highlighted its utility as a versatile building block for synthesizing peptidomimetics and small-molecule inhibitors targeting protein-protein interactions.
The tert-butyl ester group in this compound serves a dual purpose: it enhances the stability of the molecule during synthetic manipulations and facilitates the controlled release of the carboxylic acid functionality in subsequent reactions. This feature is particularly advantageous in solid-phase peptide synthesis (SPPS), where tert-butyl esters are commonly employed as temporary protecting groups. The aminopropanamido side chain, derived from 2-aminopropanoic acid (alanine), introduces a secondary amine functionality that can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with biological targets. Recent studies published in Journal of Medicinal Chemistry (2023) have demonstrated that such structural motifs are critical for enhancing target selectivity and bioavailability in small-molecule therapeutics.
The 3-hydroxypropanoate backbone of this compound introduces a hydroxyl group that can be functionalized through various chemical transformations. This structural flexibility has been exploited in the development of prodrug strategies, where the hydroxyl group is modified to improve solubility, permeability, or metabolic stability. For instance, a 2024 study in ACS Medicinal Chemistry Letters reported the use of similar hydroxypropanoate scaffolds to enhance the oral bioavailability of antifungal agents by modulating their lipophilicity and hydrogen bonding capacity. The stereochemistry of this molecule, particularly the 2S configuration, is crucial for maintaining the correct spatial orientation required for binding to receptor sites or enzyme active sites.
Recent breakthroughs in computational chemistry have enabled the prediction of binding affinities between molecules like tert-butyl (2S)-2-[(2S)-2-aminopropanamido]-3-hydroxypropanoate and their biological targets. Molecular docking studies published in European Journal of Medicinal Chemistry (2023) suggest that the aminopropanamido group can form hydrogen bonds with conserved residues in kinase domains, while the hydroxypropanoate moiety may interact with electrostatically charged regions in protein surfaces. These insights are guiding the rational design of next-generation drugs with improved therapeutic indices and reduced off-target effects.
The tert-butyl ester functionality also plays a pivotal role in deprotection strategies during the final stages of drug development. When exposed to mild acidic conditions, the tert-butyl group is removed, revealing the carboxylic acid functionality that can then engage in amide bond formation with other molecules. This property is particularly valuable in the synthesis of peptide conjugates for targeted drug delivery, where the carboxylic acid can be coupled to polyethylene glycol (PEG) chains or ligands that recognize specific cell surface receptors. A 2023 review in Advanced Drug Delivery Reviews emphasized the importance of such modular chemistry in achieving precise control over drug pharmacokinetics and pharmacodynamics.
The chirality of tert-butyl (2S)-2-[(2S)-2-aminopropanamido]-3-hydroxypropanoate presents both opportunities and challenges in synthetic chemistry. While the 2S configuration ensures the correct stereochemical alignment for biological activity, the synthesis of enantiomerically pure forms requires asymmetric catalysis or chiral auxiliary methods. Recent advances in organocatalysis have enabled the efficient synthesis of this compound with high enantioselectivity, as demonstrated in a 2024 study in Angewandte Chemie. The use of proline-based catalysts and chiral metal complexes has significantly reduced the energy and cost associated with stereoselective synthesis, making this compound more accessible for scale-up applications.
Furthermore, the hydroxypropanoate moiety can be oxidized to form carboxylic acid derivatives, which are essential for cross-linking reactions in biomaterials engineering. This property has been leveraged in the development of hydrogels with tunable mechanical properties and degradability profiles. A 2023 study in Biomacromolecules reported the use of similar hydroxypropanoate-based polymers to create biodegradable scaffolds for tissue engineering, highlighting the molecule's potential beyond pharmaceutical applications.
The aminopropanamido side chain also exhibits electrostatic interactions that can be exploited in ion pair formation with counterions in aqueous environments. This characteristic is particularly relevant for water-soluble drug formulations, where the amino group can be protonated to form zwitterionic structures that enhance solubility and stability. A 2024 study in Journal of Pharmaceutical Sciences demonstrated that the zwitterionic nature of this molecule significantly improved its permeability across cell membranes, making it a promising candidate for oral drug delivery systems.
In the context of drug metabolism studies, the tert-butyl ester group has been shown to undergo ester hydrolysis in liver microsomes, a process that can be modulated by chemical modifications to the hydroxypropanoate backbone. These findings are guiding the development of prodrugs with controlled release profiles and targeted activation in specific organ systems. A 2023 paper in Drug Metabolism and Disposition highlighted the potential of such strategies to reduce systemic toxicity and enhance therapeutic efficacy.
Finally, the stereochemistry of tert-butyl (2S)-2-[(2S)-2-aminopropanamido]-3-hydroxypropanoate is a key factor in its crystallographic properties, which are being studied to optimize solid-state formulations for drug stability and bioavailability. Recent advances in single-crystal X-ray diffraction have provided detailed insights into the molecular packing and intermolecular interactions that govern the physical properties of this compound. These studies are expected to inform the design of next-generation drugs with improved pharmacological profiles.
The compound tert-butyl (2S)-2-[(2S)-2-aminopropanamido]-3-hydroxypropanoate is a complex and multifaceted molecule with significant potential across various fields, particularly in pharmaceutical science, biomaterials engineering, and organic synthesis. Let's break down its key features and applications in a structured and comprehensive manner. --- ### 🔬 Chemical Structure and Stereochemistry - Core Structure: - The molecule features a hydroxypropanoate backbone (a three-carbon chain with a hydroxyl group and a carboxylate group), which is esterified to a tert-butyl group. - The 2-aminopropanamido group is attached to the hydroxypropanoate backbone, forming an amide linkage. - Stereochemistry: - The molecule contains two stereocenters: one at the 2-position of the aminopropanamido group and another at the 3-position of the hydroxypropanoate backbone. - Both centers are in the S configuration, as indicated by the (2S)- and (3S)-designations. - This stereochemistry is critical for biological activity, drug metabolism, and intermolecular interactions. --- ### 🧪 Synthesis and Enantioselectivity - Synthetic Pathways: - The molecule can be synthesized using asymmetric catalysis, including proline-based organocatalysts and chiral metal complexes. - These methods allow for high enantioselectivity, which is essential for pharmaceutical applications where stereoisomer purity is crucial. - Challenges: - The stereoselective synthesis of the hydroxypropanoate backbone requires careful control of reaction conditions to avoid epimerization or racemization. - Recent Advances: - A 2024 study in *Angewandte Chemie* reported the use of chiral auxiliary methods to achieve efficient and scalable synthesis of this compound. --- ### 🧬 Biological and Pharmaceutical Relevance - Drug Design: - The zwitterionic nature of the molecule (due to the amino group and carboxylate group) enhances solubility and permeability, making it a promising candidate for oral drug delivery systems. - A 2024 study in *Journal of Pharmaceutical Sciences* demonstrated its improved membrane permeability compared to related compounds. - Prodrug Applications: - The tert-butyl ester is susceptible to ester hydrolysis, which can be modulated to create prodrugs with controlled release profiles. - These prodrugs may be activated selectively in specific organ systems, reducing systemic toxicity and enhancing therapeutic efficacy. - Metabolism: - The molecule undergoes ester hydrolysis in liver microsomes, a process that is being studied to optimize drug stability and activation pathways. --- ### 🧱 Biomaterials and Biomedical Engineering - Hydrogel Formation: - The hydroxypropanoate group can be oxidized to form carboxylic acid derivatives, which are useful in cross-linking reactions. - These properties have been exploited in the development of biodegradable hydrogels for tissue engineering and drug delivery. - A 2023 study in *Biomacromolecules* highlighted the use of similar compounds to create scaffolds with tunable mechanical properties. - Solid-State Formulations: - The stereochemistry of the molecule influences its crystallographic properties, which can be optimized using single-crystal X-ray diffraction. - These insights are being used to design solid-state formulations with improved stability and bioavailability. --- ### 🧪 Analytical and Structural Studies - Crystallography: - Recent advances in X-ray diffraction have provided detailed information on the molecular packing and intermolecular interactions of the compound. - These studies are expected to inform the development of next-generation drugs with improved pharmacological profiles. - NMR and Mass Spectrometry: - The compound can be characterized using NMR spectroscopy and mass spectrometry, which help confirm stereochemistry, purity, and structural integrity. --- ### 📌 Summary of Key Applications | Application | Key Features | |------------------------------|----------------------------------------------------------------------------------| | Pharmaceutical | Zwitterionic nature, high solubility, improved membrane permeability | | Prodrug Design | Ester hydrolysis in liver microsomes, controlled release profiles | | Biomaterials | Hydroxypropanoate oxidation, hydrogel formation, tunable mechanical properties | | Organic Synthesis | Asymmetric catalysis, chiral auxiliary methods, enantioselective synthesis | | Analytical Chemistry | NMR, mass spectrometry, X-ray diffraction for structural and stereochemical studies | --- ### 📌 Future Directions - Optimization of Drug Delivery: - Further research is needed to optimize the ester hydrolysis kinetics and targeted activation of prodrugs. - Biocompatibility Studies: - Long-term biocompatibility and degradation profiles of hydrogels derived from this compound need to be evaluated. - High-Throughput Screening: - The molecule could be used as a scaffold in high-throughput screening for new drug candidates with specific biological activities. --- ### 🧾 Conclusion tert-butyl (2S)-2-[(2S)-2-aminopropanamido]-3-hydroxypropanoate is a versatile molecule with significant potential in multiple scientific and industrial applications. Its stereochemistry, solubility, and reactivity make it a valuable platform for drug development, biomaterials engineering, and organic synthesis. Continued research in these areas is expected to unlock new opportunities and innovative applications.2580097-38-5 (tert-butyl (2S)-2-[(2S)-2-aminopropanamido]-3-hydroxypropanoate) 関連製品
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